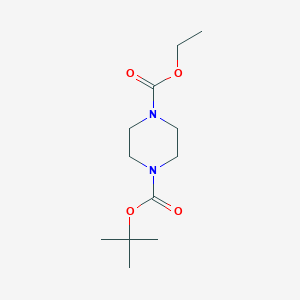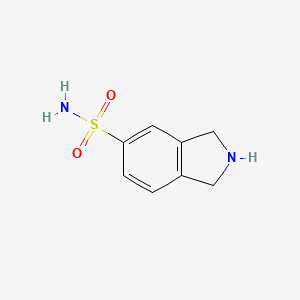
Isoindoline-5-sulfonamide
Vue d'ensemble
Description
Isoindoline-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities This compound features an isoindoline core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a sulfonamide group attached at the 5-position
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological assays, particularly in enzyme inhibition studies.
Medicine: Isoindoline-5-sulfonamide derivatives have been investigated for their potential as therapeutic agents, including anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-5-sulfonamide typically involves the reaction of isoindoline with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification methods, such as crystallization and chromatography, ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Isoindoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the isoindoline ring, leading to a wide range of derivatives.
Mécanisme D'action
The mechanism by which isoindoline-5-sulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates and inhibit enzyme function. Additionally, the isoindoline core can interact with various biological pathways, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Isoindoline-5-sulfonamide can be compared to other sulfonamide derivatives, such as:
Indoline-5-sulfonamide: Similar in structure but with different biological activities and reactivity.
Benzene sulfonamide: Lacks the bicyclic isoindoline structure, leading to different chemical properties and applications.
Pyrrole sulfonamide: Contains a pyrrole ring but differs in the position and nature of the sulfonamide group.
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2,3-dihydro-1H-isoindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTYHTVTDQHXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


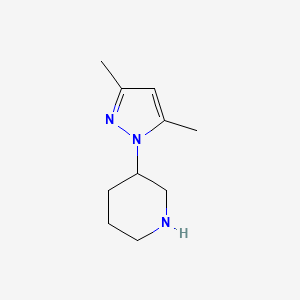


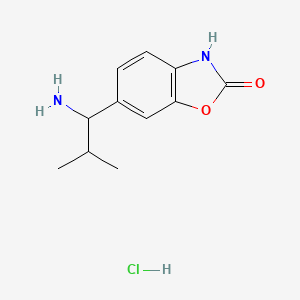

![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)
![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)
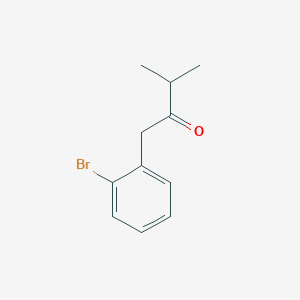
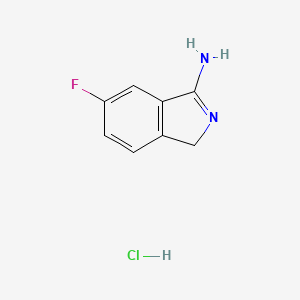
![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)
![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)
